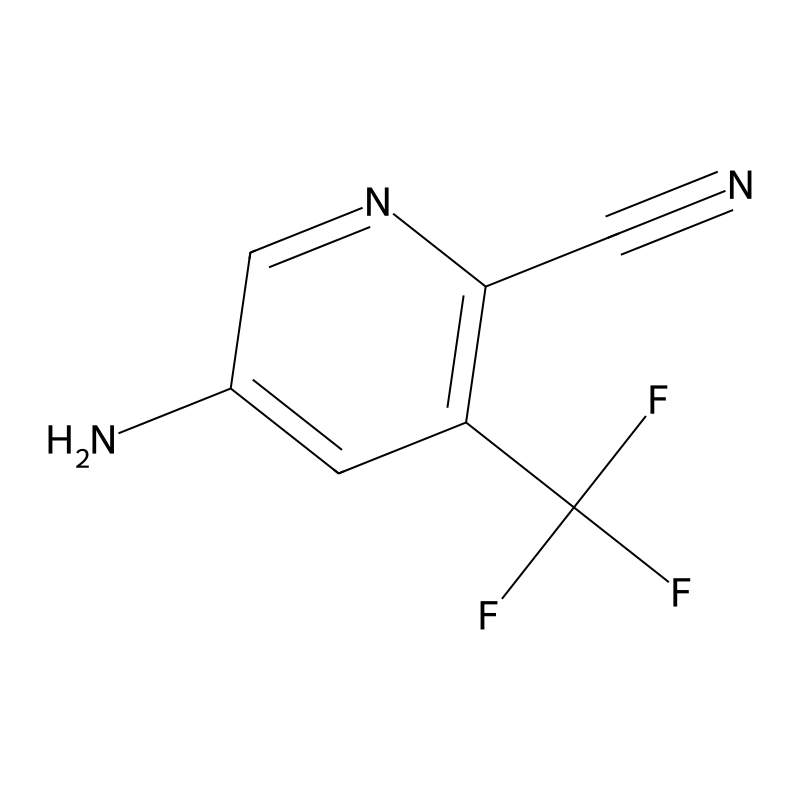

5-Amino-3-(trifluoromethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula and a molecular weight of approximately 187.12 g/mol. The compound features a bicyclic structure consisting of a pyridine ring fused with a nitrogen-containing heterocycle. The amino group is located at the fifth position of the pyridine ring, while the trifluoromethyl group is attached at the third position, resulting in unique chemical properties that merit further exploration .

Due to the lack of research on this specific compound, no safety information is available. However, similar picolinonitrile derivatives can exhibit some degree of toxicity and may be harmful if inhaled, ingested, or absorbed through the skin []. Standard laboratory safety practices should always be followed when handling unknown compounds.

Synthesis and Characterization:

5-Amino-3-(trifluoromethyl)picolinonitrile is a relatively new organic compound, first synthesized and characterized in 2009. While the specific details of its synthesis are not readily available in public literature, scientific databases such as PubChem do provide its chemical structure and basic information like its molecular formula (C7H4F3N3) and CAS number (573762-62-6) [].

Potential Applications:

- Medicinal Chemistry: The presence of the nitrile and amine functional groups suggests potential for exploring this compound's bioactivity and developing new drugs. However, further research is needed to understand its specific properties and potential therapeutic effects [].

- Material Science: The trifluoromethyl group often influences the physical and chemical properties of molecules. Researchers might investigate if incorporating this group into the picolinonitrile structure leads to interesting properties for applications in materials science, such as organic electronics or functional materials [].

While detailed reaction pathways for 5-Amino-3-(trifluoromethyl)picolinonitrile are not extensively documented, it can undergo typical reactions associated with amines and nitriles. These may include:

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction reactions: The nitrile group may be reduced to an amine under specific conditions.

- Reactivity with acids: The amino group can protonate in acidic environments, affecting the compound's solubility and reactivity .

Several synthetic routes for 5-Amino-3-(trifluoromethyl)picolinonitrile have been reported. One common method involves the reduction of 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile:

- Starting Material: 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile.

- Reagents: The reaction typically employs reducing agents such as iron or tin in acidic conditions.

- Procedure: The nitro group is selectively reduced to an amino group, yielding the desired product after purification steps.

Additional methods may involve variations in solvents and conditions to optimize yield and purity .

5-Amino-3-(trifluoromethyl)picolinonitrile has potential applications in various fields:

- Pharmaceuticals: Its structural characteristics may allow it to serve as a precursor or intermediate in the synthesis of bioactive compounds.

- Material Science: Due to its unique chemical properties, it might be explored for use in developing novel materials or coatings.

- Research: As a relatively new compound, it may be utilized in academic research to explore its reactivity and potential applications in medicinal chemistry .

Several compounds share structural similarities with 5-Amino-3-(trifluoromethyl)picolinonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Amino-6-methylpicolinonitrile | 1079054-78-6 | 0.64 | Contains a methyl group at position six |

| 5-(Methylamino)picolinonitrile | 1256806-82-2 | 0.63 | Methylamino substitution at position five |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | 1121056-94-7 | 0.61 | Nitro group instead of amino |

| 3-(Trifluoromethyl)picolinonitrile | 406933-21-9 | 0.89 | Lacks amino substitution |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | 401590-41-8 | 0.75 | Chlorine substitution at position six |

These compounds illustrate various modifications of the picolinonitrile structure, each contributing unique properties and potential applications in chemical research and industry .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic